molecular formula C19H29N3O3 B5565370 4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide

4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide

Cat. No. B5565370
M. Wt: 347.5 g/mol
InChI Key: NYAQLILKDMXPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of chemicals that have been synthesized and studied for their various biological activities. While direct studies on this exact compound are scarce, insights can be drawn from research on closely related piperazine derivatives and benzoyl compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical reactions starting from basic piperazine or its substituted forms. For example, Sugimoto et al. (1990) synthesized a series of piperidine derivatives by introducing bulky moieties at the para position of the benzamide, significantly enhancing their biological activity (Sugimoto et al., 1990). This process indicates that modifications at specific positions can dramatically influence the compound's activity.

Molecular Structure Analysis

Studies on the molecular structure of similar compounds reveal the importance of specific substituents and structural motifs. For instance, the molecular docking studies of Hussain et al. (2016) on a series of benzamides showed that specific groups' presence could enhance the molecule's binding affinity and thus its potential therapeutic effects (Hussain et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, offering insights into their reactivity and potential chemical transformations. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the versatility of these compounds in synthetic chemistry (Browne et al., 1981).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments. While specific data on the compound might not be available, related research indicates that variations in substituents can significantly impact these properties, affecting their application potential.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the molecular structure and substituents of the piperazine derivatives. Studies like those by Malinka et al. (2004) on reactions of pyrido[3,2-e]-1,2-thiazines with primary amines highlight the reactivity patterns and potential for further modifications of similar compounds (Malinka et al., 2004).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been a focal point in the synthesis of novel heterocyclic compounds, demonstrating significant anti-inflammatory and analgesic activities. These activities are primarily attributed to their ability to act as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some derivatives showing high selectivity for COX-2 inhibition (Abu‐Hashem et al., 2020).

Pharmacological Applications

  • Piperazine derivatives have been studied for their role in oxidative metabolism, with specific enzymes involved in the metabolic process being identified. This has implications for the development of novel antidepressants and the understanding of drug metabolism in liver microsomes (Hvenegaard et al., 2012).

Antiviral and Antimicrobial Activities

  • Novel urea and thiourea derivatives of piperazine, doped with Febuxostat, have shown promising antiviral and antimicrobial activities. These compounds have potential applications in the treatment of diseases caused by Tobacco mosaic virus (TMV) and various microbial pathogens (Reddy et al., 2013).

Antibacterial Activities

  • 1,4-Disubstituted piperazines have been identified as potent antibacterial agents against resistant strains of Staphylococcus aureus. This highlights their potential use in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).

Antioxidant Properties

  • Studies have focused on the antioxidant properties of piperazine derivatives, indicating their potential in treating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals suggests their utility in developing treatments for conditions associated with oxidative damage (Jin et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-19(2,25)9-8-15-6-5-7-16(14-15)17(23)21-10-12-22(13-11-21)18(24)20(3)4/h5-7,14,25H,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQLILKDMXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.